2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .
Synthesis Analysis
The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .
Molecular Structure Analysis
The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .
Scientific Research Applications
1. Chemical Reactions and Synthesis
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been utilized in various chemical reactions and synthesis processes. For instance, its derivatives have been synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehydes, and urea. These reactions have led to the production of compounds with confirmed structures through IR, PMR spectroscopy, and mass spectrometry (Gein et al., 2013). Similarly, derivatives like N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have been synthesized and studied for their structure and antimicrobial activity (Gein et al., 2012).
2. Pharmacological Research
In pharmacological research, the compound and its derivatives have been explored for potential biological activities. For example, research has been conducted on the synthesis and evaluation of non-steroidal anti-inflammatory activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, showing significant analgesic, anti-inflammatory, and antipyretic activities (Buzmakova et al., 2022).
3. Antimicrobial and Antifungal Research
The compound's derivatives have demonstrated antimicrobial and antifungal properties. Studies have focused on the synthesis and antimicrobial activity of N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, revealing potential against various microorganisms (Gein et al., 2013). Additionally, antifungal activity against Candida Albicans has been investigated with synthesized 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides (Zamaraeva et al., 2015).
4. Materials Chemistry
In materials chemistry, the compound has applications in the synthesis of polyamides, such as in the production of polyamides containing theophylline and thymine. These polyamides are synthesized via reactions with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines (Hattori & Kinoshita, 1979).
Safety And Hazards
Future Directions
The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHIZASFFTQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290115 | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
CAS RN |
769-97-1 | |
Record name | NSC66692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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